![molecular formula C21H21NO3S B2992109 N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 1797577-36-6](/img/structure/B2992109.png)
N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide, also known as PBOX-15, is a novel compound that has shown promising results in scientific research for its potential use in cancer therapy.
Scientific Research Applications
Antibacterial Activity
Benzofuran derivatives, including compounds like F6188-0570, have been recognized for their potent antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria. The inclusion of the furan nucleus in these compounds contributes to their therapeutic efficacy, inspiring the creation of innovative antibacterial agents to combat microbial resistance .
Antiviral Applications
F6188-0570 and its related furan derivatives have shown promising results in antiviral research. They have been utilized in the synthesis of compounds with inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. The structural flexibility of these compounds allows for the development of new antiviral agents with potential clinical applications .
Anticancer Potential
The benzofuran core of F6188-0570 is a common feature in many natural products with anticancer activity. Research has focused on synthesizing benzofuran derivatives that exhibit anticancer properties, particularly against human ovarian cancer cell lines. These compounds have been evaluated for their ability to inhibit cancer cell growth and proliferation .
Anti-Inflammatory and Analgesic Effects
Compounds with a benzofuran structure, such as F6188-0570, have been associated with anti-inflammatory and analgesic effects. Their unique chemical structure allows them to interact with biological pathways that mediate inflammation and pain, providing a basis for the development of new therapeutic agents in these areas .
Antimicrobial Properties
Benzofuran derivatives are emerging as a significant scaffold for antimicrobial agents. F6188-0570, with its benzofuran ring, has been part of studies aiming to develop new drugs with improved bioavailability and efficacy against resistant microbial strains. This includes research into treating skin diseases like cancer or psoriasis .
Neuroprotective Effects
The neuroprotective effects of benzofuran derivatives are an area of growing interest. F6188-0570 may have potential applications in protecting neuronal cells from damage or death caused by neurodegenerative diseases. This is due to the compound’s ability to modulate biological processes that are critical in maintaining neural health .
Environmental Applications
In the environmental sciences, benzofuran derivatives like F6188-0570 are being explored for their potential use in bioremediation processes. Their chemical properties may allow them to interact with pollutants, facilitating their breakdown and removal from the environment .
Pharmacological Research
F6188-0570 is also used in pharmacological research to study its interaction with various biological targets. This includes investigating its binding affinity and efficacy in modulating receptors or enzymes that are relevant to disease pathways. The goal is to understand the compound’s mechanism of action and therapeutic potential .
properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-20(19-14-16-6-4-5-9-18(16)25-19)22-15-21(10-12-24-13-11-21)26-17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCISHXPZZCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

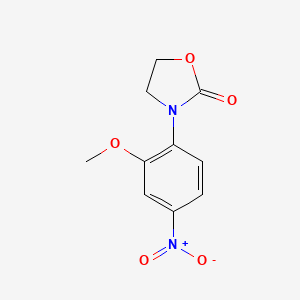
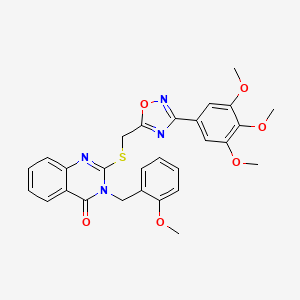
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
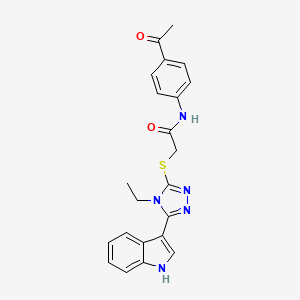
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)
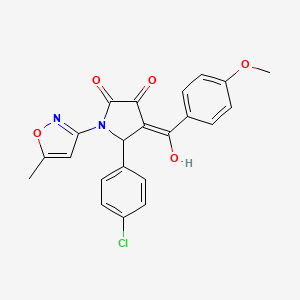
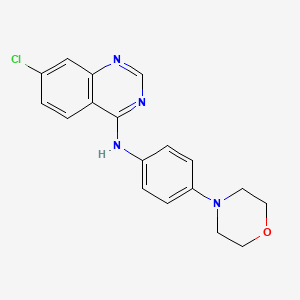
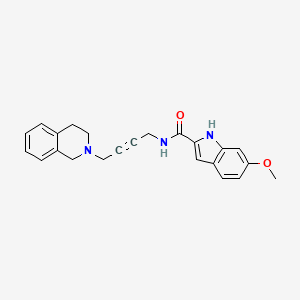
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)
